1-(1-Acetylpiperidin-4-yl)-2-chloroethanone
Description
Properties
IUPAC Name |
1-(1-acetylpiperidin-4-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c1-7(12)11-4-2-8(3-5-11)9(13)6-10/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHJQUDYTRHOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Acetylpiperidin-4-yl)-2-chloroethanone typically involves the reaction of piperidine derivatives with acetyl chloride and chloroethane under controlled conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroethanone moiety in this compound undergoes nucleophilic substitution with amines, thiols, and other nucleophiles:
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Amine alkylation : Reacts with primary/secondary amines (e.g., piperazine, hydrazine) to form N-alkylated products. For example, treatment with hydrazine yields hydrazone derivatives, which cyclize under basic conditions to form heterocycles like thienopyridines .
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Thioether formation : Reacts with thiols (e.g., pyridinethiones) to form sulfides, which cyclize to thieno[2,3-b]pyridines .
Table 1: Reaction Conditions and Yields for Nucleophilic Substitutions
Ketone Reactivity and Condensation Reactions
The carbonyl group participates in condensation and cyclization reactions:
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Schiff base formation : Reacts with aromatic amines (e.g., 4-chloroaniline) to form imines, which undergo intramolecular cyclization to yield pyrazole or pyridine derivatives .
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Knoevenagel condensation : Under basic conditions, reacts with aldehydes to form α,β-unsaturated ketones, useful in synthesizing coumarin analogs .
Key Example :
Reaction with 4-chlorobenzaldehyde in ethanol/piperidine yields 3,5-bis(4-chlorobenzylidene)piperidin-4-one derivatives (72% yield) .
Acetyl Group Stability and Modifications
The acetyl group on the piperidine ring remains stable under mild conditions but can be hydrolyzed or replaced under acidic/basic conditions:
Scientific Research Applications
Unfortunately, there is no direct information available within the provided search results regarding the applications of the specific compound "1-(1-Acetylpiperidin-4-yl)-2-chloroethanone." However, the search results do provide information on related compounds and chemical moieties that can help infer potential applications:
Piperidines and their applications:
- The piperidine moiety is found in numerous marketed drugs and bioactive natural products, making it a target for synthesis .
- 3,5-bis(benzylidene)-4-piperidones are being developed as synthetic analogs of curcumin for anti-cancer and anti-inflammatory properties .
- Piperidines can be used to synthesize donepezil analogs, which inhibit acetylcholinesterase .
Acetamides and their applications:
- Compounds with an acetamide linkage have therapeutic applications as anti-inflammatory, anticancer, analgesic, antimicrobial, anticonvulsant, antituberculosis, and anti-COVID-19 agents .
- Acetamide derivatives like paracetamol have analgesic or sedative properties .
Related compounds and their applications:
- 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) is a soluble epoxide hydrolase inhibitor tested for reducing blood pressure and improving insulin resistance in pre-diabetic patients . It has also shown promise in treating diet-induced obesity and angiotensin-II-induced hypertension in rats .
- 1-(4-trifluoromethoxy-phenyl)-3-(1-propionylpiperidin-4-yl) urea (TPPU) is a soluble epoxide hydrolase inhibitor with good potency, pharmacokinetics, and biological activity .
- 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives represent a novel antimalarial class .
- Thieno[2,3-b]pyridine derivatives have diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, antidiabetic, and osteogenic properties .
Synthesis information:
Mechanism of Action
The mechanism of action of 1-(1-Acetylpiperidin-4-yl)-2-chloroethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its biological effects .
Comparison with Similar Compounds
Piperidine Derivatives
- 1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one (): Contains a chloroethyl ketone group at the 2-position and methyl/phenyl substituents on the piperidine ring. Structural rigidity from aromatic groups may influence binding to biological targets compared to the acetyl-substituted derivative .
Heterocyclic Analogues
- 1-(1H-Benzo[d]imidazol-1-yl)-2-chloroethanone (): Replaces the piperidine ring with a benzimidazole moiety. The planar aromatic system may enhance DNA intercalation, differing from the piperidine-based compound’s conformational flexibility .
- 1-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone (): A pyrazole derivative with amino and hydroxy groups, offering distinct hydrogen-bonding capabilities compared to the acetylpiperidine structure .
Antitumor Activity
- Pyrazole Derivatives (): 1-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone derivatives showed IC₅₀ values <10 μM against MCF-7, NCI-H460, and SF-268 cell lines, outperforming doxorubicin in some cases .
Antioxidant Activity
- Carbazole Analogues (): 1-(9H-Carbazol-9-yl)-2-(4-hydroxy-3-methoxyphenylamino)ethanone exhibited radical scavenging activity (DPPH assay) superior to butylated hydroxyanisole (BHA), attributed to electron-donating methoxy groups .
Antimicrobial Activity
- Benzimidazole-Triazole Conjugates (): Compounds demonstrated MIC values of 8–32 μg/mL against bacterial strains (e.g., S. aureus), with antifungal activity linked to triazole substituents .
Physicochemical Properties
Biological Activity
1-(1-Acetylpiperidin-4-yl)-2-chloroethanone, a compound featuring a piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with an acetyl group and a chloroethanone moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of piperidine have been shown to induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. A study demonstrated that piperidine derivatives could inhibit cancer cell proliferation by downregulating oncogenic signaling pathways such as NF-kB and COX-2 .
Table 1: Summary of Anticancer Activities of Piperidine Derivatives
| Compound | Cell Line Tested | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | Apoptosis induction | 5.0 |
| Compound B | H441 (lung cancer) | Cell cycle arrest | 10.0 |
| This compound | Various | Unknown | TBD |
Antimicrobial Activity
Piperidine derivatives have also been evaluated for their antimicrobial properties. Compounds bearing this moiety have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The incorporation of the chloroethanone group may enhance the lipophilicity and membrane permeability of the compound, facilitating its antimicrobial action .
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Salmonella typhi | 32 µg/mL |
| Compound D | Bacillus subtilis | 16 µg/mL |
| This compound | TBD | TBD |
Acetylcholinesterase Inhibition
Another notable biological activity is the inhibition of acetylcholinesterase (AChE). Piperidine derivatives have been identified as potential AChE inhibitors, which is significant for therapeutic strategies against Alzheimer’s disease. The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission .
Study on Anticancer Properties
In a recent study, a series of piperidine derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The results indicated that modifications on the piperidine ring significantly influenced their cytotoxicity profiles. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting that structural optimization can enhance anticancer efficacy .
Study on Antimicrobial Efficacy
A comparative study assessed the antimicrobial activities of several synthesized piperidine derivatives, including this compound. The results revealed that while some derivatives showed promising activity against gram-positive bacteria, others were more effective against gram-negative strains. This highlights the importance of structural variations in determining antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
